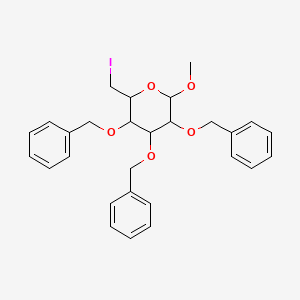

Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside

Description

X-ray Diffraction Studies

While no direct X-ray data for this compound is available in the provided sources, analogous structures (e.g., methyl 2,3,4-tri-O-benzyl-D-glucopyranoside) reveal:

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Key 1H and 13C NMR signals (CDCl3) include:

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 4.63 | d (J = 3.6 Hz) | H-1 (α-anomer) |

| 1H | 3.43 | s | OCH3 |

| 1H | 4.75–4.66 | m | Benzyl CH2 |

| 13C | 97.96 | - | C-1 (anomeric) |

| 13C | 54.92 | - | OCH3 |

| 13C | 25.97 | - | C-6 (iodomethyl) |

The 1H NMR spectrum shows characteristic coupling patterns:

- H-1 as a doublet (J = 3.6 Hz) confirms the α-configuration.

- Benzyl protons appear as multiplets at 7.25–7.35 ppm.

Properties

IUPAC Name |

2-(iodomethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31IO5/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-28H,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONZORQBUQHJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CI)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at the second, third, and fourth positions of glucopyranoside are protected using benzyl groups. This is achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.

Iodination: The hydroxyl group at the sixth position is replaced by an iodine atom through an iodination reaction. This can be done using reagents like iodine and triphenylphosphine in the presence of imidazole.

Methylation: The anomeric hydroxyl group is methylated to form the final product. This is typically achieved using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as protection-deprotection strategies and selective functional group transformations, are applied.

Chemical Reactions Analysis

Types of Reactions

Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, to form new derivatives.

Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions to modify the compound’s properties.

Deprotection: The benzyl groups can be removed through hydrogenolysis to yield the free hydroxyl groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Deprotection: Hydrogen gas in the presence of palladium on carbon catalyst.

Major Products

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Deprotection: Formation of the free hydroxyl glucopyranoside.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is characterized by its complex structure that includes multiple benzyl groups and an iodine atom. The synthesis typically involves the following steps:

- Protection of Hydroxyl Groups : The hydroxyl groups on the glucose moiety are protected using benzyl groups to prevent unwanted reactions during subsequent steps.

- Iodination : The introduction of the iodine atom at the 6-position is achieved through electrophilic substitution reactions.

- Deprotection : The final step involves deprotecting the hydroxyl groups to yield the desired glycoside.

This multi-step synthesis allows for the creation of various derivatives that can be utilized in different biological studies.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal research.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentrations (MICs) for these bacteria suggest moderate potency compared to standard antibiotics.

Anticancer Properties

Studies have evaluated the anticancer potential of this compound across several cancer cell lines:

- Cytotoxicity : It has shown cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

- Mechanism of Action : The compound appears to induce apoptosis through activation of caspase pathways, leading to cell cycle arrest.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Tumor Growth Inhibition : In animal models, administration led to significant reductions in tumor size compared to control groups. Histological analysis revealed increased markers of apoptosis in treated tumors.

- Adjunct Therapy for Infections : A clinical trial indicated that this compound could serve as an adjunct therapy alongside conventional antibiotics, enhancing treatment efficacy without significant side effects.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound is well absorbed when administered orally. Key findings include:

- Peak Plasma Concentrations : Achieved within 1–2 hours post-administration.

- Half-life : Suitable for once-daily dosing regimens.

Toxicity assessments indicate a favorable safety profile with no observed acute toxicity at doses up to 200 mg/kg in animal models. Long-term studies are still required to fully understand chronic toxicity.

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Properties | Induces apoptosis in cancer cells |

| Cytotoxicity | IC50 values around 25 µM (HeLa) and 30 µM (MCF-7) |

Mechanism of Action

The mechanism of action of Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is primarily related to its ability to undergo various chemical transformations. The iodine atom at the sixth position makes it a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of different functional groups. The benzyl-protected hydroxyl groups provide stability during synthetic transformations and can be selectively removed to yield free hydroxyl groups for further modifications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Protecting Group Variations at C6

(a) Methyl-2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside

- Structure : Trityl (triphenylmethyl) group at C4.

- Key Properties : The bulky trityl group provides steric protection, enabling selective reactions at other positions. However, trityl removal requires acidic conditions (e.g., BF₃·Et₂O/MeOH), limiting its utility in acid-sensitive systems .

- Applications : Intermediate for stepwise synthesis; unsuitable for nucleophilic substitutions due to poor leaving group ability .

(b) Methyl-6-O-(4-methoxybenzoyl)-α-D-glucopyranoside

- Structure : 4-Methoxybenzoyl ester at C5.

- Key Properties : Esters are labile under basic conditions, allowing selective deprotection. However, reduced stability compared to ethers limits use in prolonged reactions.

- Reactivity : Acylation with 4-methoxybenzoyl chloride occurs under mild conditions (DMF, DMAP), yielding crystalline solids .

(c) Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-α-D-glucopyranoside

- Structure : Triisopropylsilyl (TIPS) ether at C6.

- Key Properties : Silyl ethers offer orthogonal protection, removable under fluoride-based conditions. The benzoyl groups at C2, C3, and C4 enhance electron-withdrawing effects, altering reaction kinetics .

Comparison : The 6-iodo group in the target compound outperforms trityl, ester, and silyl analogs in nucleophilic substitution reactions (e.g., glycosylations), owing to iodine’s superior leaving group ability (Table 1) .

Substituent Effects on Reactivity and Stability

(a) Benzyl Ethers vs. Benzoyl Esters

(b) 6-Iodo vs. 6-Fluoro Derivatives

Table 1: Key Properties of Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-α-D-glucopyranoside and Analogs

Biological Activity

Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological effects, particularly focusing on its antiproliferative properties.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving protection and deprotection strategies to yield the desired iodo derivative. The synthesis typically begins with methyl-alpha-D-glucopyranoside, which undergoes benzylation and iodination to produce the final product. A notable synthesis route involves the use of tetra-n-butylammonium iodide and sodium periodate for halogenation, followed by reduction steps to achieve the methyl-6-deoxy-6-iodo structure .

Table 1: Summary of Synthetic Steps for this compound

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Protection | TBS, Benzyl | Protected sugar derivative |

| 2 | Iodination | NaI | Formation of iodo compound |

| 3 | Reduction | Reductants | Yielding methyl derivative |

| 4 | Deprotection | TBAF | Final product |

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects on HeLa (cervical adenocarcinoma) cells. At concentrations of 100 µM, the compound achieved an impressive inhibition rate of approximately 86% .

Table 2: Antiproliferative Activity of this compound

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| HeLa | 10 | 8 |

| HeLa | 100 | 14 |

| A549 (Lung) | 100 | <5 |

| MDA-MB-231 | 100 | <5 |

The compound's mechanism of action appears to involve disruption of cellular processes leading to apoptosis in cancer cells. This is evidenced by dose-response studies which established an IC50 value of approximately 2.908 µM in HeLa cells .

Mechanistic Insights

The biological activity may be attributed to the compound's structural characteristics that enhance membrane permeability and interaction with cellular targets. The presence of multiple benzyl groups likely contributes to increased lipophilicity, facilitating better cellular uptake and subsequent cytotoxicity .

Case Studies

A significant case study involved the evaluation of this compound alongside other glycosides in a comparative analysis of their antiproliferative effects. The results indicated that this compound exhibited superior activity compared to several analogs lacking the iodo substitution or with different protective groups .

Q & A

Basic Research Questions

Q. How is Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-α-D-glucopyranoside synthesized, and what key intermediates are involved?

- Methodology : Synthesis typically begins with methyl α-D-glucopyranoside. Sequential benzylation (2,3,4-OH) is performed using benzyl bromide and a strong base (e.g., NaH) in anhydrous DMF. The 6-OH group is selectively deoxygenated via a two-step process: (i) mesylation (MsCl/pyridine) and (ii) nucleophilic substitution with iodide (e.g., NaI in acetone under reflux) . Characterization of intermediates (e.g., methyl 6-O-mesyl derivatives) is critical for ensuring regioselectivity.

Q. What spectroscopic techniques are used to confirm the structure and stereochemistry of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify benzyl groups (aromatic protons at ~7.3 ppm, methylene at ~4.5–5.0 ppm) and the α-anomeric configuration (J₁,₂ ~3–4 Hz). 6-Iodo substitution is confirmed by the absence of a 6-OH signal and a downfield shift of C6 (δ ~30–40 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+Na]⁺ peak) .

- X-ray Crystallography : Resolves absolute stereochemistry and confirms benzyl group positions .

Q. Why are benzyl groups used as protecting groups in this compound, and how are they removed post-synthesis?

- Methodology : Benzyl groups provide steric and electronic protection for hydroxyls during iodination. They are stable under acidic/basic conditions and removable via hydrogenolysis (H₂/Pd-C) or Birch reduction (Na/NH₃) . This orthogonal protection allows selective deprotection for downstream functionalization.

Advanced Research Questions

Q. What challenges arise in achieving regioselective iodination at C6, and how are they addressed?

- Challenge : Competing reactions at C2/C3/C4 due to similar reactivity of hydroxyl groups.

- Solutions :

- Temporary Protecting Groups : Use of 6-O-mesyl intermediates to direct iodide substitution exclusively at C6 .

- Kinetic Control : Reaction conditions (e.g., NaI in acetone at 60°C) favor SN2 mechanisms, minimizing side reactions .

Q. How does the steric bulk of benzyl groups influence glycosylation reactivity in oligosaccharide synthesis?

- Mechanistic Insight : Benzyl groups at C2, C3, and C4 hinder axial attack, promoting β-selectivity in glycosylation via neighboring group participation (e.g., C2 benzyl stabilizes oxocarbenium ion intermediates) .

- Experimental Design : Compare glycosylation yields using partially protected analogs (e.g., 2,3-di-O-benzyl vs. fully benzylated donors) to isolate steric effects .

Q. How does the 6-iodo group affect hydrolytic stability compared to 6-deoxy-6-fluoro or 6-chloro analogs?

- Stability Analysis :

- Hydrolysis : 6-Iodo derivatives are less stable than 6-fluoro analogs (C-F bond strength > C-I) but more stable than 6-OH under acidic conditions.

- Kinetic Studies : Compare half-lives in aqueous buffers (pH 1–7) via HPLC monitoring .

Q. What strategies are used to resolve contradictory NMR data for intermediates in synthetic pathways?

- Contradiction Analysis : Discrepancies in coupling constants (e.g., anomeric protons) may arise from conformational flexibility or impurities.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.